molecular formula C8H10NNaO2S B1412463 Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate CAS No. 1803567-52-3

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate

Cat. No.: B1412463
CAS No.: 1803567-52-3
M. Wt: 207.23 g/mol
InChI Key: ZZYMQZFQXLWIIA-UHFFFAOYSA-M
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Description

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a chemical compound with the CAS Number: 1803567-52-3 . It has a molecular weight of 207.23 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is sodium 4- (4-methylthiazol-2-yl)butanoate . The InChI code is 1S/C8H11NO2S.Na/c1-6-5-12-7 (9-6)3-2-4-8 (10)11;/h5H,2-4H2,1H3, (H,10,11);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is involved in various chemical syntheses. For instance, it is used in the preparation of thiazoles, which are valuable in drug discovery programs. The compound facilitates the introduction of specific functional groups in these thiazoles, aiding in their further transformation for potential use in radiopharmaceutics (Colella et al., 2018).
  • It plays a role in the synthesis of superabsorbent hydrogels, where its derivative, sodium 4-hydroxy-4-methyl-2-methylene butanoate, is copolymerized with acrylamide. These hydrogels exhibit significant swelling properties and mechanical strength, making them useful in various applications (Luk et al., 2017).

Catalytic and Reactivity Studies

  • In catalysis, this compound or its derivatives can be used as catalysts or intermediates in the synthesis of diverse thiazole compounds. For example, sodium fluoride, a related compound, has been used as a catalyst in the synthesis of 2,4-disubstituted-1,3-thiazoles, demonstrating its efficiency and mild reaction conditions (Banothu et al., 2014).

Biological and Pharmacological Studies

  • While specific information on this compound in biological systems is limited, related thiazole compounds have been studied for their potential biological and pharmacological activities. For instance, novel indole-based hybrid oxadiazole scaffolds containing a thiazole moiety have been synthesized and shown potent inhibitory potential against the urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).

Material Science and Polymer Chemistry

  • In the field of material science and polymer chemistry, thiazole derivatives, similar to this compound, are utilized in the development of innovative materials. These compounds play a crucial role in synthesizing polymers and materials with unique properties, such as enhanced stability, conductivity, or specific binding characteristics (Gein et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate are not available, research into thiazole derivatives continues to be an active area of study due to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to enzymes, leading to their inhibition or activation. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may act as a substrate for specific enzymes, leading to the production of metabolites that play crucial roles in cellular function and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

sodium;4-(4-methyl-1,3-thiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYMQZFQXLWIIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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